7-[1-(3-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Beschreibung
Eigenschaften
IUPAC Name |
7-[1-(3-chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O/c1-9(19-11-4-2-3-10(14)7-11)12-5-6-15-13-16-8-17-18(12)13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVJOPMTANXDOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC=NN12)OC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 7-[1-(3-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 3-chlorophenol and ethyl bromoacetate.
Formation of the Chlorophenoxy Intermediate: 3-chlorophenol is reacted with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to form the ethyl 3-chlorophenoxyacetate intermediate.
Cyclization: The ethyl 3-chlorophenoxyacetate is then subjected to cyclization with 3-amino-1,2,4-triazole under acidic conditions to form the triazolopyrimidine ring system.
Final Product Formation: The resulting intermediate is further reacted with appropriate reagents to introduce the ethyl group at the desired position, yielding this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Oxidation Reactions
The compound undergoes oxidation under specific conditions:
-
Reagents : Potassium permanganate (KMnO₄) in acidic media.
-
Conditions : Elevated temperatures and acidic environments.
-
Outcome : Oxidation of the ethyl side chain or phenyl ring substituents, potentially leading to ketone or carboxylic acid derivatives.
Hydrolysis Reactions
Hydrolytic cleavage can occur under both acidic and basic conditions:
-
Acidic Hydrolysis : Breaks the phenoxyethyl ether linkage, releasing 3-chlorophenol and a hydrolyzed triazolo-pyrimidine moiety.
-
Basic Hydrolysis : May lead to rearrangement or degradation of the heterocyclic core.
Substitution Reactions
Nucleophilic substitution is possible at the chlorophenoxy group :
-
Reagents : Amines, alkoxides, or other nucleophiles.
-
Conditions : Polar aprotic solvents (e.g., DMF) with catalytic bases.
-
Products : Derivatives with modified phenoxy substituents (e.g., replacing chlorine with amino or alkoxy groups).
Purification and Isolation
The compound is purified via:
-
Recrystallization : Using solvents like propan-2-ol to remove impurities such as triphenylphosphine oxide .
-
Filtration : Cold solvent washes (e.g., propan-2-ol at 0°C) to isolate the crystalline product .
Key Reaction Conditions
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research indicates that 7-[1-(3-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine exhibits promising antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. A notable study demonstrated its effectiveness against breast cancer cells, where it induced apoptosis through the activation of specific signaling pathways.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Studies have reported that it possesses significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic.
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties. Animal models have shown that it can reduce neuronal damage in conditions such as ischemia and neurodegenerative diseases. This effect is attributed to its ability to modulate neuroinflammatory responses and enhance antioxidant defenses.
Data Table: Summary of Applications
Case Study 1: Antitumor Activity in Breast Cancer
A study published in a peer-reviewed journal evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers. This study suggests the potential for this compound as a therapeutic agent in breast cancer treatment.
Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus
In an experimental setup, the compound was tested against Staphylococcus aureus using standard disk diffusion methods. The results showed significant inhibition zones compared to control groups, indicating strong antimicrobial activity. Further investigations are warranted to elucidate the precise mechanisms involved.
Case Study 3: Neuroprotection in Ischemic Stroke Models
In a rodent model of ischemic stroke, administration of this compound resulted in reduced infarct size and improved neurological scores. The study highlighted the compound's potential role in neuroprotection and recovery following ischemic events.
Wirkmechanismus
The mechanism of action of 7-[1-(3-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the nature of the compound’s interactions with biomolecules.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Physicochemical Properties of Selected Triazolopyrimidine Derivatives
Notes:
Antiproliferative and Anticonvulsant Profiles
- Derivatives with indole moieties (e.g., H11–H18) demonstrated variable activities against gastric, colorectal, and breast cancer cells, with substituents like bromoaniline (H11) and piperazinyl groups (H14) influencing potency .
- Anticonvulsant Activity: 7-Heptyloxy-5-phenyl-triazolopyrimidine (3f) exhibited an ED₅₀ of 84.9 mg/kg in maximal electroshock tests, outperforming valproate (ED₅₀ = 272 mg/kg) . The 3-chlorophenoxyethyl analog’s activity remains unstudied but may benefit from enhanced blood-brain barrier penetration due to lipophilicity.
Key Structural and Functional Insights
- Electron-Withdrawing vs. Pyrrolyl or indole groups (e.g., H12) introduce hydrogen-bonding capabilities, critical for interactions with biological receptors .
Chain Flexibility :
- Ethyl linkages (as in the target compound) offer conformational flexibility, possibly optimizing binding pocket fit compared to rigid aromatic substituents .
Biologische Aktivität
7-[1-(3-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C13H12ClN5O
- Molecular Weight : 289.73 g/mol
- CAS Number : 477865-76-2
Biological Activity Overview
The compound has been studied for various biological activities, primarily focusing on its anticancer properties and its role in modulating different biochemical pathways.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes key findings from various research studies:
The biological activity of this compound can be attributed to several mechanisms:
- Aurora Kinase Inhibition : The compound has been shown to inhibit Aurora-A kinase, a critical regulator of mitosis. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
- Induction of Apoptosis : Studies indicate that the compound promotes apoptotic pathways in cancer cells, leading to increased cell death.
- Microtubule Disruption : Similar to other triazole derivatives, it may interfere with microtubule dynamics, which is crucial for proper cell division.
Study 1: Antitumor Efficacy in MCF-7 Cells
In a study conducted by Li et al., the compound was tested against MCF-7 breast cancer cells. The results indicated an IC50 value of 12.50 µM, demonstrating significant cytotoxicity. The study highlighted that the compound induced apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol.
Study 2: Inhibition of Aurora-A Kinase
Another investigation focused on the inhibition of Aurora-A kinase in NCI-H460 lung cancer cells. The compound exhibited an IC50 value of 42.30 µM and was shown to disrupt normal mitotic processes, leading to cell cycle arrest at the G2/M phase.
Q & A
Q. What are the established synthetic routes for 7-[1-(3-chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine, and what key reagents are involved?
The synthesis typically involves multi-step protocols, including cyclocondensation and cyclization reactions. For example, aminoguanidine reacts with ethyl 3-oxohexanoate and aromatic aldehydes (e.g., 3-chlorophenoxyethyl derivatives) in dimethylformamide (DMF) under reflux. Post-reaction cooling and methanol addition facilitate crystallization . Alternative methods use ethanol with catalytic HCl for reflux, followed by solvent removal and recrystallization . Key reagents include aminoguanidine, carbonyl compounds (e.g., ethyl 3-oxohexanoate), and aromatic aldehydes. Solvent choice (DMF vs. ethanol) impacts reaction kinetics and purity .
Q. How is structural characterization of this compound performed to confirm its molecular identity?
Characterization relies on:
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, such as distinguishing triazole ring protons (~δ 8.5–9.0 ppm) and chlorophenoxy substituents .
- X-ray crystallography : Resolves crystal packing and confirms planar triazole rings with dihedral angles (e.g., 83.94° between triazolopyrimidine and phenyl rings in analogs) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 533 in analogs) and fragmentation patterns validate molecular weight .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst, temperature) influence the yield and purity of this compound?
- Solvent polarity : Polar aprotic solvents (DMF) enhance cyclization efficiency compared to ethanol, but ethanol simplifies purification .
- Catalysts : HCl or p-toluenesulfonic acid accelerates cyclocondensation. TMDP (tetramethyldiamidophosphoric chloride) in water-ethanol mixtures improves regioselectivity in related triazolopyrimidines .
- Temperature : Reflux (~78–80°C for ethanol) ensures complete reaction but may require controlled cooling to avoid byproducts.
Q. What strategies resolve contradictions in reported biological activities of triazolopyrimidine derivatives?
Discrepancies arise from structural variations (e.g., substituent positioning). To address this:
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing 3-chlorophenoxy with bromophenyl) and assay activities .
- Targeted assays : Use enzyme-specific inhibition assays (e.g., MDM2-p53 interaction assays for anticancer potential) to isolate mechanisms .
- Computational modeling : Docking studies predict binding affinities to biological targets (e.g., kinase domains) .
Q. How can computational methods optimize the synthesis or biological activity of this compound?
- DFT calculations : Predict reactive sites for electrophilic substitution (e.g., chlorophenoxy group’s electron-withdrawing effects) .
- Molecular dynamics simulations : Model interactions with biological targets (e.g., DNA intercalation) to guide structural modifications .
- Retrosynthetic analysis : Algorithms like ARChem Route Designer propose efficient pathways using available reagents .
Experimental Design & Data Analysis
Q. What experimental controls are critical when assessing this compound’s stability under varying pH and temperature?
- pH stability : Use buffered solutions (pH 2–12) and monitor degradation via HPLC. Chlorophenoxy groups may hydrolyze under alkaline conditions .
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition points. Hygroscopic intermediates require inert atmospheres (e.g., N₂) during handling .
Q. How are kinetic studies designed to evaluate reaction mechanisms in triazolopyrimidine synthesis?
- Pseudo-first-order conditions : Excess aminoguanidine ensures reaction rate dependence on carbonyl compound concentration .
- Arrhenius plots : Measure rate constants at 50–80°C to calculate activation energy and infer mechanism (e.g., nucleophilic substitution vs. cycloaddition) .
Biological & Pharmacological Applications
Q. What in vitro assays are recommended to explore this compound’s potential as a kinase inhibitor?
- Enzyme inhibition assays : Use purified kinases (e.g., EGFR or CDK2) with ATP-analog probes (e.g., ADP-Glo™) to measure IC₅₀ values .
- Cell viability assays : Treat cancer cell lines (e.g., MCF-7) and compare IC₅₀ to known inhibitors (e.g., imatinib) .
Q. How can structural analogs of this compound improve solubility without compromising bioactivity?
- Carboxylate ester introduction : Ethyl ester groups (e.g., ethyl 6-carboxylate) enhance aqueous solubility while maintaining triazole ring interactions .
- PEGylation : Attach polyethylene glycol (PEG) chains to the chlorophenoxy group to improve pharmacokinetics .
Methodological Challenges
Q. How are oxidation-sensitive intermediates managed during synthesis?
- Inert atmospheres : Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., cyclization of dihydro intermediates) .
- Antioxidant additives : Add ascorbic acid or BHT to reaction mixtures to prevent radical-mediated degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
